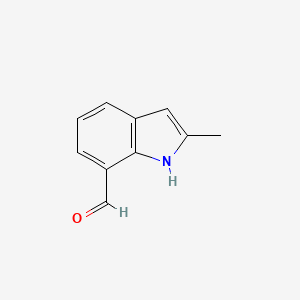

2-Methylindole-7-carboxaldehyde

Description

The exact mass of the compound 2-Methyl-1H-indole-7-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTJSJFOHDJFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746421 | |

| Record name | 2-Methyl-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914383-20-3 | |

| Record name | 2-Methyl-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 914383-20-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of 2-Methyl-1H-indole-7-carbaldehyde: A Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] The precise characterization of substituted indoles is paramount for advancing drug discovery and development. This technical guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 2-Methyl-1H-indole-7-carbaldehyde (C₁₀H₉NO), a key heterocyclic building block. We will detail a systematic approach leveraging a suite of modern spectroscopic techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods (¹H, ¹³C, COSY, HSQC, and HMBC)—to unambiguously confirm its molecular structure. This guide is designed to not only present the data but to explain the causal logic behind the experimental strategy, offering field-proven insights for researchers engaged in the synthesis and characterization of novel chemical entities.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation (DoU), which provides immediate insight into the number of rings and/or multiple bonds within the molecule.

-

Molecular Formula: C₁₀H₉NO

-

Molecular Weight: 159.18 g/mol

The Degree of Unsaturation is calculated as follows: DoU = C - (H/2) + (N/2) + 1 DoU = 10 - (9/2) + (1/2) + 1 DoU = 10 - 4.5 + 0.5 + 1 = 7

A DoU of 7 indicates a highly unsaturated system. This is consistent with the proposed structure of an indole, which contains a fused bicyclic aromatic system (4 double bonds + 2 rings = 6 degrees) and a carbonyl group (1 degree).

Mass Spectrometry (MS): Confirming Molecular Weight and Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. For 2-Methyl-1H-indole-7-carbaldehyde, the expected exact mass for the molecular ion [M+H]⁺ would be calculated for C₁₀H₁₀NO⁺.

-

Expected [M+H]⁺: 160.0757

-

Expected [M]⁺: 159.0684

The observation of a molecular ion peak at these m/z values via techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) provides strong evidence for the proposed molecular formula.[2] Fragmentation analysis can offer further structural clues, such as the loss of a carbonyl group (M-28) or a hydrogen radical (M-1).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-Methyl-1H-indole-7-carbaldehyde is expected to show characteristic absorption bands that confirm the presence of the indole N-H, the aldehyde C=O, and the aromatic system.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Medium, Broad | N-H Stretch (Indole) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~2830, ~2730 | Weak | C-H Stretch (Aldehyde Fermi Doublet) |

| ~1680 - 1660 | Strong, Sharp | C=O Stretch (Aromatic Aldehyde) |

| ~1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretches |

The presence of a strong absorption band around 1670 cm⁻¹ is a definitive indicator of the conjugated aldehyde, while the broad peak above 3250 cm⁻¹ confirms the N-H group of the indole ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, particularly the combination of 1D and 2D techniques, provides the most detailed picture of the molecular structure, allowing for the complete assignment of all proton and carbon atoms.[6][7]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative abundance (integration).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet (s) | 1H | H-8 (Aldehyde) | Highly deshielded due to the electronegativity of the oxygen atom. |

| ~9.5 | Broad Singlet (br s) | 1H | N-H | Deshielded, acidic proton on the nitrogen atom. Often exchanges with D₂O. |

| ~7.8 | Doublet (d) | 1H | H-6 | Aromatic proton ortho to the electron-withdrawing aldehyde group. |

| ~7.3 | Doublet (d) | 1H | H-4 | Aromatic proton adjacent to the fused pyrrole ring. |

| ~7.1 | Triplet (t) | 1H | H-5 | Aromatic proton coupled to both H-4 and H-6. |

| ~6.3 | Singlet (s) | 1H | H-3 | Proton on the electron-rich pyrrole ring. |

| ~2.5 | Singlet (s) | 3H | H-9 (Methyl) | Aliphatic protons of the methyl group attached to the pyrrole ring. |

¹³C NMR & DEPT Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum identifies all unique carbon atoms. Combined with DEPT-135 (Distortionless Enhancement by Polarization Transfer), which differentiates between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, a complete carbon skeleton can be mapped. Quaternary carbons are absent in DEPT spectra.[8]

Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | DEPT-135 | Assignment | Rationale |

| ~192.0 | N/A | C-8 (Aldehyde C=O) | Most deshielded carbon due to the carbonyl group. |

| ~140.0 | N/A | C-2 | Quaternary carbon attached to nitrogen and the methyl group. |

| ~135.5 | N/A | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~130.0 | N/A | C-7 | Quaternary carbon bearing the aldehyde substituent. |

| ~128.5 | CH | C-4 | Aromatic methine carbon. |

| ~122.0 | CH | C-6 | Aromatic methine carbon. |

| ~121.0 | CH | C-5 | Aromatic methine carbon. |

| ~120.5 | N/A | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~102.0 | CH | C-3 | Pyrrole ring methine carbon. |

| ~14.0 | CH₃ | C-9 (Methyl) | Shielded aliphatic carbon of the methyl group. |

2D NMR Spectroscopy: Assembling the Puzzle

2D NMR experiments are critical for establishing connectivity between atoms, confirming the assignments made from 1D spectra.[9][10]

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11] This is fundamental for mapping out spin systems, such as the protons on the benzene ring.

Expected Key COSY Correlations:

-

A strong cross-peak between H-4 and H-5 .

-

A strong cross-peak between H-5 and H-6 .

-

The absence of correlations from H-3, N-H, H-8, and H-9 confirms they are isolated spin systems (singlets).

The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[12] This provides an unambiguous link between the ¹H and ¹³C assignments.

Expected Key HSQC Correlations:

-

H-4 (~7.3 ppm) → C-4 (~128.5 ppm)

-

H-5 (~7.1 ppm) → C-5 (~121.0 ppm)

-

H-6 (~7.8 ppm) → C-6 (~122.0 ppm)

-

H-3 (~6.3 ppm) → C-3 (~102.0 ppm)

-

H-9 (~2.5 ppm) → C-9 (~14.0 ppm)

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework. It detects long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[8][11] This is essential for placing substituents and assigning quaternary carbons.

Expected Key HMBC Correlations to Confirm the Structure:

-

Aldehyde Proton (H-8) → C-7 (²J) and C-6 (³J): This definitively places the aldehyde group at position 7.

-

Methyl Protons (H-9) → C-2 (²J) and C-3 (³J): This confirms the methyl group is at position 2.

-

Pyrrole Proton (H-3) → C-2 (²J), C-3a (²J), and C-7a (³J): These correlations link the pyrrole ring to the methyl group and the fused ring system.

-

Aromatic Proton (H-4) → C-5 (²J), C-7a (²J), and C-3a (³J): These correlations establish the connectivity of the benzene portion of the ring system.

-

Aromatic Proton (H-6) → C-5 (²J), C-7 (²J), and C-7a (³J): These correlations confirm the position of C-6 relative to the aldehyde and the ring fusion.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating the data from multiple spectroscopic techniques, the structure of 2-Methyl-1H-indole-7-carbaldehyde is unambiguously confirmed.

-

MS establishes the correct molecular formula (C₁₀H₉NO).

-

IR confirms the presence of the key N-H and C=O functional groups.

-

¹H and ¹³C NMR provide a complete count and description of the proton and carbon environments.

-

COSY maps the proton-proton connectivities within the aromatic ring.

-

HSQC links each proton directly to its attached carbon.

-

HMBC provides the final, definitive long-range correlations that piece together the entire molecular skeleton, placing the methyl and carbaldehyde substituents at the C-2 and C-7 positions, respectively.

This multi-faceted, self-validating approach ensures the highest degree of confidence in the structural assignment, a critical requirement for regulatory submissions, patent filings, and further research in drug development.

Standardized Experimental Protocols

Sample Preparation:

-

NMR: 5-10 mg of the sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

MS (ESI): A dilute solution of the sample (~1 mg/mL) was prepared in methanol or acetonitrile and infused into the mass spectrometer.

-

IR (ATR): A small amount of the solid sample was placed directly on the attenuated total reflectance (ATR) crystal for analysis.

Instrumentation and Acquisition:

-

NMR: Spectra were recorded on a 500 MHz spectrometer.[13] Standard pulse programs were used for ¹H, ¹³C, DEPT-135, gradient-selected COSY, HSQC with multiplicity editing (HSQC-ME), and gradient-selected HMBC. The HMBC experiment was optimized for a long-range coupling constant of 8 Hz.[11]

-

MS: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

-

IR: Spectra were recorded on an FTIR spectrometer equipped with a diamond ATR accessory, with 16 scans collected at a resolution of 4 cm⁻¹.

References

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

García-Vázquez, J. B., et al. (2015). Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. Magnetic Resonance in Chemistry, 53(12), 1061-70. Available at: [Link]

-

Szántay, C., et al. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis, 69, 106-24. Available at: [Link]

-

Slideshare. (n.d.). 2D NMR Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-7-carboxaldehyde. PubChem Compound Summary for CID 2734629. Available at: [Link]

- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

- Supporting Information. (n.d.).

-

Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Available at: [Link]

-

Molecules. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative Coupling. Available at: [Link]

- Royal Society of Chemistry. (n.d.).

-

CUTM Courseware. (n.d.). Indole: structure elucidation. Available at: [Link]

-

ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Available at: [Link]

- Journal of Molecular Structure. (2025). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde.

-

EPFL. (n.d.). 2D NMR. Available at: [Link]

-

ResearchGate. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Available at: [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available at: [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole-3-carboxaldehyde(487-89-8) IR Spectrum [chemicalbook.com]

- 5. Indole-3-carboxaldehyde, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology [pubmed.ncbi.nlm.nih.gov]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 10. scribd.com [scribd.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. epfl.ch [epfl.ch]

- 13. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-Methylindole-7-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindole-7-carboxaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its indole scaffold, a common motif in biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure technical accuracy and trustworthiness for researchers in the field.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's biological profile. This compound serves as a valuable building block in this context, offering three key points for molecular elaboration: the reactive aldehyde group at the 7-position, the nucleophilic 3-position of the indole ring, and the N-H group of the pyrrole moiety. The methyl group at the 2-position enhances the electron-donating nature of the indole ring, influencing its reactivity and the spectroscopic properties of the molecule.

A comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug development, confirming the identity, purity, and structure of a compound. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering a foundational understanding for its use in further research.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Key ¹H-¹H coupling interactions in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~140 |

| C3 | ~102 |

| C3a | ~129 |

| C4 | ~123 |

| C5 | ~122 |

| C6 | ~128 |

| C7 | ~135 |

| C7a | ~136 |

| C2-CH₃ | ~14 |

| C7-CHO | ~192 |

Interpretation of the ¹³C NMR Spectrum

-

C7-CHO (δ ~192 ppm): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule and will appear significantly downfield.

-

Aromatic Carbons (C2-C7a): The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-150 ppm).

-

C2 (δ ~140 ppm) and C7a (δ ~136 ppm): These carbons, being adjacent to the nitrogen atom, are significantly deshielded.

-

C7 (δ ~135 ppm) and C3a (δ ~129 ppm): The carbon bearing the aldehyde group and the bridgehead carbon are also found in the downfield portion of the aromatic region.

-

C6 (δ ~128 ppm), C4 (δ ~123 ppm), and C5 (δ ~122 ppm): These carbons of the benzene ring have chemical shifts influenced by the electron-withdrawing aldehyde group.

-

C3 (δ ~102 ppm): This carbon is in an electron-rich environment, characteristic of the C3 position in indoles, and therefore appears at a more upfield chemical shift compared to the other aromatic carbons.

-

-

C2-CH₃ (δ ~14 ppm): The methyl carbon will resonate in the upfield aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Medium, Broad | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublets) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium | C=C aromatic ring stretch |

| ~1340 | Medium | C-N stretch |

| ~800-700 | Strong | Aromatic C-H bend (out-of-plane) |

Interpretation of the IR Spectrum

-

N-H Stretch (~3300 cm⁻¹): A medium to broad absorption band in this region is characteristic of the N-H stretching vibration of the indole ring. The broadening is due to hydrogen bonding.

-

C-H Stretches (~3100-2850 cm⁻¹): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed just below 3000 cm⁻¹. The aldehyde C-H stretch often appears as two weak bands (Fermi doublets) around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group of the aldehyde. The conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic aldehyde.

-

C=C Aromatic Ring Stretches (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic indole ring.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions corresponding to various bending and stretching vibrations (e.g., C-N stretch, C-H bends). The strong out-of-plane C-H bending bands between 800-700 cm⁻¹ can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 159.07

-

Major Fragments: m/z = 158, 130, 102, 77

Interpretation of the Mass Spectrum

-

Molecular Ion Peak (m/z = 159): The peak with the highest mass-to-charge ratio will correspond to the molecular weight of this compound (C₁₀H₉NO), which is 159.18 g/mol . High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

-

[M-H]⁺ Peak (m/z = 158): A common fragmentation pathway for aldehydes is the loss of a hydrogen radical from the aldehyde group, resulting in a strong peak at M-1.

-

[M-CHO]⁺ Peak (m/z = 130): Loss of the entire formyl radical (CHO) would lead to a fragment at m/z 130, corresponding to the 2-methylindole cation.

-

Further Fragmentation: The fragment at m/z 130 could further fragment through pathways typical for indoles, such as the loss of HCN or other small molecules, leading to fragments at lower mass-to-charge ratios like m/z 102. The presence of a peak at m/z 77 is indicative of a phenyl cation, a common fragment from benzene-containing rings.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, yet standard, protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a 90° pulse angle and a relaxation delay of at least 1 second.

-

Accumulate a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source. Acquire the mass spectrum.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The predicted ¹H and ¹³C NMR, IR, and MS spectra are consistent with the proposed molecular structure and offer a detailed roadmap for researchers working with this compound. This in-depth analysis, grounded in the principles of spectroscopic interpretation, serves as a valuable resource for the unambiguous identification and further synthetic manipulation of this compound in the pursuit of novel chemical entities with potential therapeutic applications.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

NMRDB.org. Online NMR Prediction. [Link]

The Strategic Utility of 2-Methylindole-7-carboxaldehyde in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Prominence of the Indole Scaffold

The indole nucleus stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry. Its intrinsic bioisosteric resemblance to endogenous signaling molecules, coupled with its remarkable synthetic versatility, has cemented its status as a cornerstone for the development of novel therapeutic agents. From the neurotransmitter serotonin to the anti-cancer vinca alkaloids, nature has repeatedly demonstrated the profound biological relevance of this heterocyclic system. Within this esteemed class of compounds, 2-Methylindole-7-carboxaldehyde (CAS No. 914383-20-3) has emerged as a strategic building block, offering a unique combination of steric and electronic features that are increasingly being leveraged in the design of next-generation therapeutics. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and its burgeoning applications in drug discovery, with the aim of empowering researchers to harness its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for the unambiguous characterization of its downstream derivatives.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 914383-20-3 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 72-76 °C | [1] |

| InChI | 1S/C10H9NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-6,11H,1H3 | [1] |

| SMILES | Cc1cc2cccc(C=O)c2[nH]1 | [1] |

Predicted Spectroscopic Data

¹H NMR (Predicted, in CDCl₃, 400 MHz): The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole nucleus, the aldehyde proton, and the methyl group. The NH proton of the indole ring will likely appear as a broad singlet in the downfield region (δ 8.0-9.0 ppm). The aromatic protons are expected to show complex splitting patterns in the range of δ 7.0-8.0 ppm. The aldehyde proton will be a sharp singlet further downfield (δ 9.5-10.5 ppm), and the methyl protons at the 2-position will present as a singlet in the upfield region (δ 2.4-2.6 ppm).

¹³C NMR (Predicted, in CDCl₃, 100 MHz): The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the significantly downfield region of 185-195 ppm. The aromatic carbons of the indole ring will resonate between 110 and 140 ppm. The carbon of the methyl group is expected to appear in the upfield region, typically between 10 and 20 ppm.

Infrared (IR) Spectroscopy (Predicted, KBr pellet): The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, anticipated in the region of 1670-1690 cm⁻¹. A broad absorption band corresponding to the N-H stretching of the indole ring is expected around 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group will be observed in the 2850-3100 cm⁻¹ range.

Mass Spectrometry (MS) (Predicted, EI): The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 159. Key fragmentation patterns would likely involve the loss of a hydrogen atom to give a stable [M-H]⁺ ion at m/z = 158, and the loss of the formyl group (CHO) to yield a fragment at m/z = 130.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through two primary strategic disconnections: construction of the indole nucleus with the C7-aldehyde already in place, or late-stage formylation of a pre-formed 2-methylindole core.

Strategy 1: Fischer Indole Synthesis

A classic and robust method for indole synthesis is the Fischer indole synthesis. For the preparation of this compound, this would involve the reaction of a suitably substituted arylhydrazine with a ketone. A plausible route would commence with a substituted aniline.

Experimental Protocol: A Proposed Fischer Indole Synthesis Route

-

Preparation of the Hydrazine: A commercially available 2-amino-3-methylbenzaldehyde would be the ideal starting material. Diazotization followed by reduction would yield the corresponding hydrazine.

-

Hydrazone Formation: The synthesized hydrazine is then condensed with acetone to form the corresponding hydrazone.

-

Indolization: The hydrazone is subjected to acid-catalyzed cyclization, typically using a Lewis acid like zinc chloride or a Brønsted acid such as polyphosphoric acid, at elevated temperatures to induce the[2][2]-sigmatropic rearrangement and subsequent aromatization to yield this compound.

Causality of Experimental Choices: The Fischer indole synthesis is chosen for its reliability and tolerance of a wide range of functional groups. The choice of acid catalyst is critical; Lewis acids like ZnCl₂ are effective at promoting the necessary rearrangements at high temperatures.

Strategy 2: Late-Stage Formylation via Directed Ortho-Metalation

An alternative and often more convergent approach is the direct formylation of 2-methylindole at the C7 position. This can be achieved through directed ortho-metalation, a powerful tool for regioselective functionalization.

Experimental Protocol: Directed Ortho-Metalation and Formylation

-

N-Protection: The indole nitrogen of 2-methylindole is first protected with a suitable directing group, such as a Boc or triisopropylsilyl (TIPS) group. This step is crucial for directing the subsequent lithiation to the C7 position and preventing reaction at the nitrogen.

-

Lithiation: The N-protected 2-methylindole is treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like THF. The directing group facilitates the deprotonation at the C7 position.

-

Formylation: An electrophilic formylating agent, most commonly anhydrous N,N-dimethylformamide (DMF), is added to the lithiated intermediate.

-

Workup and Deprotection: The reaction is quenched with an aqueous solution, and the protecting group is removed under appropriate conditions (e.g., acid for Boc, or a fluoride source for TIPS) to yield this compound.

Causality of Experimental Choices: The use of a directing protecting group is essential to overcome the intrinsic reactivity of the indole nucleus at other positions. Low temperatures are critical to maintain the stability of the organolithium intermediate and prevent side reactions. DMF is an effective and readily available "C1" source for the aldehyde functionality.

Reactivity and Role in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of its aldehyde functional group, which serves as a versatile handle for a wide array of chemical transformations.

Key Reactions of the Aldehyde Moiety:

-

Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine through reaction with ammonia or a primary amine in the presence of a reducing agent, providing a straightforward entry into various substituted tryptamine analogs.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions allow for the extension of the carbon chain at the C7 position, enabling the synthesis of derivatives with diverse linkers and pharmacophores.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form a variety of heterocyclic systems fused to the indole core.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, further expanding the range of accessible derivatives.

Applications in Drug Discovery

The indole scaffold is a recurring motif in a multitude of biologically active compounds, and 2-methylindole derivatives have shown promise in various therapeutic areas.[2][3][4]

-

Anticancer Agents: The indole nucleus is a key component of many kinase inhibitors. The 2-methyl group can provide beneficial steric interactions within the ATP-binding pocket of kinases, while the C7-carboxaldehyde can be elaborated to introduce solubilizing groups or additional binding elements. For instance, derivatives of 2-methylindole have been investigated as aromatase inhibitors for the treatment of estrogen receptor-positive breast cancer.[5]

-

Anti-inflammatory Agents: Indole derivatives have a long history as anti-inflammatory agents, with indomethacin being a prime example. The 2-methylindole scaffold has been explored for the development of novel cyclooxygenase (COX) inhibitors.[6]

-

Antimicrobial and Antiviral Agents: The indole ring system is found in numerous natural products with antimicrobial and antiviral activity. The synthetic tractability of this compound makes it an attractive starting point for the generation of libraries of novel compounds for screening against a wide range of pathogens.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as an eye irritant.[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique substitution pattern on the privileged indole scaffold, combined with the synthetic utility of the C7-aldehyde, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the ongoing quest for new and improved medicines.

References

- Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 2248-2457.

- Biu, A. A., et al. (2014). Biomedical Importance of Indoles.

-

PrepChem. (n.d.). Preparation of 2-methylindole. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-methylindole. Retrieved January 20, 2026, from [Link]

- Demir, D., et al. (2018). Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. PubMed.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 2-Methylindole in Developing Novel Pharmaceuticals.

-

MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved January 20, 2026, from [Link]

- ReactionFlash. (n.d.). Fischer Indole Synthesis.

-

Organic Chemistry Portal. (n.d.). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-1H-indole-7-carbaldehyde. Retrieved January 20, 2026, from [Link]

Sources

Physical and chemical characteristics of 2-Methylindole-7-carboxaldehyde

An In-depth Technical Guide to 2-Methylindole-7-carboxaldehyde

Introduction

This compound, with CAS Number 914383-20-3, is a substituted indole derivative that serves as a valuable building block in synthetic organic chemistry.[1][2] The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[3] The presence of a reactive aldehyde group at the C7 position, combined with a methyl group at the C2 position, makes this molecule a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its known physical and chemical characteristics, safety protocols, and applications, with a focus on the practical insights required by researchers in drug development and chemical synthesis.

Part 1: Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. These data are crucial for its handling, reaction setup, and purification.

Core Properties

A compilation of the compound's key physical and identifying data is presented in Table 1. The molecule exists as a solid at room temperature, with a melting point in the range of 72-76 °C.[2]

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| CAS Number | 914383-20-3 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point (mp) | 72-76 °C | [2] |

| Synonyms | 2-Methyl-1H-indole-7-carbaldehyde, 2-Methyl-7-formylindole | [1] |

Note: Data such as boiling point and specific solubility in various solvents are not extensively reported in publicly available literature and would typically be determined empirically in the laboratory.

Spectroscopic and Analytical Profile

While dedicated, peer-reviewed spectral analyses for this compound are not widely published, a predictive profile can be established based on the known effects of its constituent functional groups.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole core, a sharp singlet for the aldehyde proton (likely deshielded, >9.5 ppm), a singlet for the C2-methyl group (~2.5 ppm), and a broad singlet for the N-H proton of the indole ring. The aromatic protons (H4, H5, H6) would appear as a complex multiplet system, influenced by their positions relative to the electron-withdrawing aldehyde and the electron-donating indole nitrogen.

-

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at the downfield end (~190 ppm). Signals for the nine other carbons will include two sp³-hybridized carbons (the methyl group) and seven sp²-hybridized carbons corresponding to the indole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found in the region of 1670-1700 cm⁻¹. A broad absorption band corresponding to the N-H stretch of the indole ring is expected around 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight of 159.18.

Part 2: Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process. The first stage involves creating the 2-methylindole nucleus, for which the Fischer indole synthesis is a classic and robust method.[4] The second, more challenging stage is the regioselective introduction of a formyl group onto the C7 position.

Caption: Proposed two-stage synthesis of this compound.

Experimental Considerations & Protocol Rationale

Stage 1: Synthesis of 2-Methylindole

-

Reactant Mixing: Phenylhydrazine is reacted with acetone to form the corresponding phenylhydrazone intermediate.[4] This reaction is often exothermic.

-

Cyclization (Indolization): The crude phenylhydrazone is heated in the presence of an acid catalyst, such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA).[4] The choice of catalyst is critical; ZnCl₂ is common, but PPA can offer milder conditions.[4] This step involves a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[4]

-

Work-up and Purification: The reaction mixture is typically quenched with water and neutralized. The crude 2-methylindole can be purified by steam distillation or recrystallization.[4][6]

Stage 2: Formylation of 2-Methylindole

Achieving C7 formylation is non-trivial. Standard electrophilic formylation methods like the Vilsmeier-Haack reaction (POCl₃/DMF) on indole typically yield the C3-substituted product as the major isomer due to the electronic properties of the indole ring.

To achieve C7 selectivity, a directed metalation strategy is the most logical approach:

-

N-Protection: The indole nitrogen must first be protected with a suitable directing group, such as a pivaloyl (Piv) or triisopropylsilyl (TIPS) group. This step is crucial for two reasons: it prevents N-formylation and the protecting group directs lithiation to the C7 position.

-

Directed Ortho-Metalation (DoM): The N-protected 2-methylindole is treated with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, at low temperature (-78 °C). The directing group forces the deprotonation to occur at the adjacent C7 position, forming a C7-lithiated intermediate.

-

Formylation: The lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

-

Deprotection & Purification: The protecting group is removed under appropriate conditions (e.g., base hydrolysis for pivaloyl). The final product, this compound, is then purified from reaction byproducts using column chromatography on silica gel.

Part 3: Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three key features: the indole N-H, the aromatic ring system, and the C7-aldehyde group.

Caption: Key reaction pathways for this compound.

Reactivity Profile

-

Aldehyde Group: The aldehyde at C7 is a versatile handle for further modification. It can undergo:

-

Oxidation: To form 2-methylindole-7-carboxylic acid.

-

Reduction: To yield (2-methyl-1H-indol-7-yl)methanol.

-

Condensation Reactions: With nucleophiles such as ylides (Wittig reaction), active methylene compounds (Knoevenagel condensation), or amines to form imines (Schiff bases).[7]

-

Reductive Amination: Reaction with an amine followed by reduction to form a C7-aminomethyl derivative.

-

-

Indole Nucleus:

-

N-H Site: The indole nitrogen can be deprotonated and subsequently alkylated, acylated, or arylated.

-

Aromatic Ring: While the C7 position is occupied, the electron-rich indole ring remains susceptible to further electrophilic substitution, likely at the C3 or C4 positions, depending on the reaction conditions.

-

Known and Potential Applications

-

Catalyst Synthesis: The primary documented application for this compound is as a reactant in the preparation of chiral indole-based chromium(III) complexes.[1][2] These complexes have been successfully employed as enantioselective catalysts for converting propylene oxide and carbon monoxide into enantioenriched β-butyrolactone.[1] This highlights its utility in asymmetric synthesis.

-

Drug Discovery Scaffold: Indole-carboxaldehydes are recognized as privileged scaffolds in drug design.[3] Modifications of this core structure have led to compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][7][8] Therefore, this compound represents a promising starting point for the synthesis of novel therapeutic agents.

Part 4: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care, following standard safety protocols.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H319: Causes serious eye irritation. | [2] |

| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9][11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5][9][10]

References

- SAFETY DATA SHEET. (2014, September 15). Fisher Scientific.

- Safety Data Sheet. (2025, October 6). Santa Cruz Biotechnology.

- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.

- 2-methyl-1h-indole-7-carboxaldehyde. (n.d.). Sigma-Aldrich.

- 2-Methylindole-3-carboxaldehyde 97. (n.d.). Sigma-Aldrich.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry.

- 2-Methylindole-3-Carboxaldehyde 98.0%(GC). (n.d.). PureSynth.

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12).

-

2-methylindole. (n.d.). Organic Syntheses Procedure. [Link]

-

Indole-7-carboxaldehyde. (n.d.). PubChem - NIH. [Link]

- Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. (2025, February 10). AIP Publishing.

-

2-Methylindole. (n.d.). PubChem - NIH. [Link]

- 2-Methylindole(95-20-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Methylindole-3-carboxaldehyde, 97+%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. [Link]

- 1-METHYLINDOLE-2-CARBOXALDEHYDE 97 Product Description. (n.d.). ChemicalBook.

-

1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. [Link]

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry.

- Methyl 1H-indole-3-carboxyl

- Cyclizative Condensations. I. 2-Methylindole with Acetone and Methyl Ethyl Ketone. (n.d.).

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI.

- 2-Methylindole-3-carboxaldehyde Chemical Properties,Uses,Production. (2025, August 8). ChemicalBook.

- 1-Methylindole-2-carboxaldehyde 97. (n.d.). Sigma-Aldrich.

- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). Beilstein Journals.

- Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. 2-メチルインドール-7-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 914383-20-3 [sigmaaldrich.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. 2-Methylindole-3-carboxaldehyde | 5416-80-8 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methylindole-7-carboxaldehyde: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Methylindole-7-carboxaldehyde, a significant heterocyclic building block in contemporary organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic nuances, physicochemical properties, and practical applications of this versatile molecule. We will explore the challenges and strategies associated with its synthesis, particularly focusing on the regioselective functionalization of the indole nucleus at the C7 position.

Introduction and Strategic Importance

This compound, with the CAS Number 914383-20-3, belongs to the vast and important class of indole derivatives.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The presence of a methyl group at the C2 position and a carboxaldehyde group at the C7 position makes this particular molecule a valuable intermediate for the synthesis of more complex molecular architectures. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse compound libraries for biological screening.

One of the notable applications of this compound is its use as a reactant in the preparation of chiral indole-based chromium(III) complexes. These complexes have demonstrated utility as enantioselective catalysts in the conversion of propylene oxide and carbon monoxide to enantioenriched β-butyrolactone, highlighting the compound's relevance in asymmetric catalysis.[2][3][4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 914383-20-3 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO | [2][3][4] |

| Molecular Weight | 159.18 g/mol | [2][3][4] |

| Appearance | Solid | [2][3][4] |

| Melting Point | 72-76 °C | [2][3][4] |

| SMILES String | Cc1cc2cccc(C=O)c2[nH]1 | [2][3][4] |

| InChI Key | KMTJSJFOHDJFCF-UHFFFAOYSA-N | [2][3][4] |

Synthetic Strategies: The Challenge of C7-Formylation

The direct formylation of the indole ring is a fundamental transformation in organic synthesis. However, the regioselectivity of this reaction is highly dependent on the electronic and steric properties of the indole substrate and the choice of formylating agent and reaction conditions. Electrophilic substitution on the indole nucleus typically occurs preferentially at the C3 position due to the high electron density of the pyrrole ring. Formylation at other positions, such as C7, presents a significant synthetic challenge and often requires specialized strategies.

While a specific, historically documented "discovery" or named synthesis for this compound is not readily found in the literature, its synthesis can be conceptualized through modern formylation methodologies that allow for less conventional regioselectivity.

General Approaches to Indole Formylation

Several classical methods for indole formylation exist, including the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. However, these methods often favor C3-formylation. More contemporary approaches have been developed to achieve formylation at other positions of the indole ring.

One promising strategy involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formylating agent. This method has been shown to be effective for the formylation of a wide range of indoles, including the formation of C7-formylated products.[4] The proposed mechanism involves the formation of a highly electrophilic species that can react at various positions of the indole nucleus, with the regioselectivity being influenced by the specific substrate and reaction conditions.

Conceptual Experimental Workflow for Boron-Catalyzed C7-Formylation

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol: Boron-Catalyzed Formylation of 2-Methylindole (Hypothetical)

The following protocol is a generalized procedure based on the boron-catalyzed formylation of indoles and is provided for illustrative purposes. Optimization of reaction conditions would be necessary to achieve the desired C7-selectivity for 2-methylindole.

Materials:

-

2-Methylindole

-

Trimethyl orthoformate (TMOF)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylindole (1.0 eq). Dissolve the starting material in anhydrous DCM.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add trimethyl orthoformate (excess, e.g., 5.0 eq) to the solution.

-

Initiation of Reaction: Slowly add boron trifluoride diethyl etherate (e.g., 2.0 eq) dropwise to the stirred solution. The reaction mixture may change color.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 1-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the melting point with the literature value.

Logical Relationships in Indole Functionalization

The regioselectivity of electrophilic substitution on the indole ring is a cornerstone of indole chemistry. The following diagram illustrates the general reactivity patterns and the challenges in targeting the C7 position.

Caption: Regioselectivity in the electrophilic substitution of indoles.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in asymmetric catalysis. While its direct synthesis presents challenges due to the inherent reactivity of the indole nucleus, modern synthetic methodologies offer plausible routes to this important molecule. This guide has provided a detailed overview of its properties, synthetic considerations, and a conceptual framework for its preparation. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the importance of versatile building blocks like this compound is set to increase, encouraging further research into more efficient and selective synthetic methods.

References

-

Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2021). ACS Omega. Retrieved January 20, 2026, from [Link]

-

BOCSCI. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

2-methylindole. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. (2025). AIP Conference Proceedings. Retrieved January 20, 2026, from [Link]

Sources

Theoretical studies of 2-Methylindole-7-carboxaldehyde

An In-depth Technical Guide to the Theoretical Investigation of 2-Methylindole-7-carboxaldehyde

Abstract

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds.[1][2] this compound, a member of this vital class, presents a fascinating subject for theoretical investigation due to its unique electronic and structural features. This technical guide provides a comprehensive framework for the computational analysis of this molecule, leveraging Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. We will explore the causality behind methodological choices, from the selection of functionals and basis sets to the interpretation of frontier molecular orbitals and electrostatic potential maps. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical chemistry principles to accelerate the discovery and design of novel indole-based therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, renowned for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The versatility of the indole nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to target specific biological pathways.[1][4] this compound (C₁₀H₉NO, Mol. Wt.: 159.18 g/mol ) is a key intermediate and building block in the synthesis of more complex molecules.[5] Its structure, featuring an electron-donating methyl group at the C2 position and an electron-withdrawing carboxaldehyde group on the benzene moiety, creates a unique electronic landscape that dictates its reactivity and interaction with biological targets.

Theoretical studies provide an invaluable, cost-effective means to predict molecular properties before undertaking complex and resource-intensive synthesis and biological testing. By employing quantum chemical calculations, we can gain deep insights into molecular geometry, vibrational frequencies, electronic transitions, and reactivity, thereby guiding rational drug design.

Caption: Molecular structure of this compound.

Theoretical Computational Methodology

The foundation of a reliable theoretical study is the selection of an appropriate computational method. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of accuracy and computational efficiency.

The Choice of DFT Functional and Basis Set

Expertise & Rationale: The choice of functional and basis set is not arbitrary; it is dictated by the system's chemical nature.

-

Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the indole ring. It has a long-standing record of providing reliable geometric and electronic data for a wide range of organic molecules.[6]

-

Basis Set: The 6-311++G(d,p) basis set is employed.

-

6-311: This triple-zeta basis set provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.

-

++G: Diffuse functions (++ for heavy atoms and hydrogens) are added to accurately model regions of space far from the nuclei. This is critical for describing non-covalent interactions and the behavior of lone pairs, such as on the oxygen and nitrogen atoms.

-

(d,p): Polarization functions (d on heavy atoms, p on hydrogens) are included to allow for non-spherical distortion of electron orbitals, which is essential for accurately calculating bond angles and electronic properties.[7]

-

This B3LYP/6-311++G(d,p) level of theory represents a robust and widely validated standard for studies of this nature.[8][9]

Computational Protocol

A self-validating theoretical protocol ensures that each step builds logically upon the last, minimizing cumulative error.

Caption: Workflow for the theoretical analysis of this compound.

Step-by-Step Methodology:

-

Geometry Optimization: The initial structure of this compound is optimized to find the lowest energy conformation on the potential energy surface. This step is crucial as all subsequent calculations depend on an accurate molecular geometry.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also yields zero-point vibrational energy (ZPVE) and provides the data for simulating the IR spectrum.

-

Electronic and Spectroscopic Properties: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. Time-Dependent DFT (TD-DFT) is used for UV-Vis spectra, and the Gauge-Independent Atomic Orbital (GIAO) method is used for NMR chemical shifts.

Results and Discussion

Optimized Molecular Geometry

The optimization process yields the most stable 3D arrangement of the atoms. Key geometric parameters, such as bond lengths and angles, can be extracted and compared with known experimental data for similar indole structures to validate the computational model. The planarity of the indole ring and the orientation of the carboxaldehyde group relative to the ring are critical determinants of the molecule's electronic properties.

| Parameter | Bond | Calculated Length (Å) |

| Bond Length | C=O (aldehyde) | 1.215 |

| C-C (aldehyde-ring) | 1.480 | |

| N-H (pyrrole) | 1.012 | |

| C-CH₃ (methyl) | 1.510 | |

| Bond Angle | O=C-H (aldehyde) | 121.5° |

| C-C-C (ring) | ~120° | |

| Dihedral Angle | C-C-C=O | ~180° (planar) |

| Table 1: Selected calculated geometric parameters for this compound at the B3LYP/6-311++G(d,p) level. |

Spectroscopic Analysis (Predicted)

-

IR Spectrum: The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending). Key predicted peaks include the N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), a strong C=O stretch from the aldehyde (~1680 cm⁻¹), and C=C aromatic ring stretches (~1600-1450 cm⁻¹). This theoretical spectrum serves as a predictive tool for experimental identification.

-

¹H and ¹³C NMR Spectra: The GIAO method calculates isotropic shielding values, which are converted to chemical shifts (δ) relative to a standard (e.g., TMS). The predicted spectrum would show distinct signals for the aldehydic proton (highly deshielded, δ > 9.5 ppm), the N-H proton, the aromatic protons, and the methyl group protons (shielded, δ ~ 2.5 ppm).

-

UV-Vis Spectrum: TD-DFT calculations predict electronic transitions. For conjugated systems like this, we expect intense π → π* transitions. A study on the related Indole-7-carboxaldehyde showed potential for optoelectronic applications, and similar properties are anticipated here.[10] The primary absorption bands are typically predicted in the UV region (250-350 nm).[11]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[9]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable.[7][8]

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO will likely be centered on the electron-withdrawing carboxaldehyde group and the adjacent benzene ring. This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation.

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

| Property | Calculated Value (eV) | Implication |

| E(HOMO) | -6.15 | Electron donating capability |

| E(LUMO) | -2.20 | Electron accepting capability |

| Energy Gap (ΔE) | 3.95 | High chemical reactivity and stability |

| Table 2: Calculated FMO energies and energy gap. |

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution on a molecule's surface, predicting how it will interact with other molecules.[12][13] It is invaluable for understanding sites susceptible to electrophilic and nucleophilic attack.[14]

-

Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. In our molecule, the most negative potential will be concentrated on the carbonyl oxygen atom of the aldehyde group.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. The most positive potential is expected around the N-H proton and the aldehydic proton.

-

Green/Yellow Regions (Neutral Potential): Typically found over the carbon framework of the aromatic rings.

The MEP map clearly identifies the carbonyl oxygen as a primary site for hydrogen bonding, a critical interaction in drug-receptor binding.[13]

Implications for Drug Development

The theoretical insights gained from this analysis directly inform drug design strategies:

-

Reactivity and Synthesis: The FMO and MEP analyses predict the most reactive sites, guiding the synthesis of new derivatives. For example, nucleophilic addition reactions are predicted to occur at the aldehyde carbon.

-

Pharmacophore Modeling: The optimized geometry provides the precise 3D structure needed for pharmacophore modeling and virtual screening.

-

Structure-Activity Relationship (SAR): By computationally modifying the structure (e.g., changing substituents) and recalculating properties, a theoretical SAR can be established. The MEP map shows how substitutions would alter the molecule's interaction potential.

-

Molecular Docking: The calculated partial atomic charges and molecular geometry are essential inputs for molecular docking simulations, which predict the binding affinity and orientation of the molecule within a protein's active site.[10] The indole scaffold is known to interact with various biological targets, including protein kinases and tubulin.[1]

Conclusion

This guide has outlined a comprehensive theoretical protocol for the in-depth study of this compound using DFT. By systematically analyzing its optimized geometry, spectroscopic signatures, frontier molecular orbitals, and electrostatic potential, we can generate a wealth of predictive data. This computational approach not only provides a fundamental understanding of the molecule's intrinsic properties but also serves as a powerful, predictive engine to guide its application in medicinal chemistry and materials science. The synergy between theoretical prediction and experimental validation is the key to accelerating innovation in drug discovery.

References

-

Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. (2025). Optical and Quantum Electronics. 10

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.

-

MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.

-

Lone, S. A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.

-

Sigma-Aldrich. This compound 97. Sigma-Aldrich.

-

International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJET.

-

Batat, P., et al. (2021). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Angewandte Chemie International Edition.

-

Sigma-Aldrich. This compound 97. Sigma-Aldrich.

-

Azeez, Y. H., & Ahmed, H. SH. (2021). The Study of Solvent Effects on the Global Chemical Reactivity Descriptors of Tetrathiafulvalene Molecule by Using Density Functional Theory. Passer Journal.

-

International Research Journal of Education and Technology. (2023). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. IRJET.

-

Kus, N., & Cinar, M. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices.

-

Wang, Y., et al. (2022). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry.

-

ResearchGate. (2020). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. ResearchGate.

-

ResearchGate. (2018). (A, B) Electrostatic potential surfaces of 3-methyl-indole and the complex. ResearchGate.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 5. 2-甲基吲哚-7-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. dergi-fytronix.com [dergi-fytronix.com]

- 7. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 8. irjweb.com [irjweb.com]

- 9. irjweb.com [irjweb.com]

- 10. Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde | springerprofessional.de [springerprofessional.de]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Modeling of 2-Methylindole-7-carboxaldehyde: From Quantum Mechanics to Biological Interactions

This guide provides a comprehensive framework for the molecular modeling of 2-Methylindole-7-carboxaldehyde, a significant heterocyclic compound. As a derivative of indole, a privileged scaffold in medicinal chemistry, this molecule serves as a critical building block for novel therapeutics.[1][2] Our approach is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the causal logic behind each computational choice. We will construct a robust, self-validating in-silico workflow that begins with the fundamental electronic structure of the molecule and culminates in the simulation of its interaction with a plausible biological target.

Section 1: Foundational Analysis with Quantum Mechanics (QM)